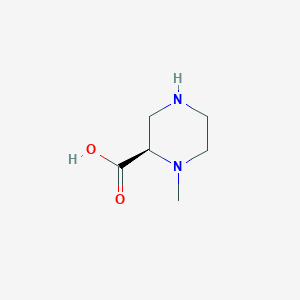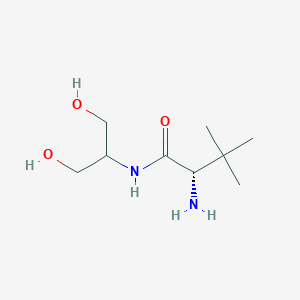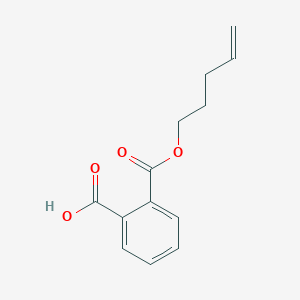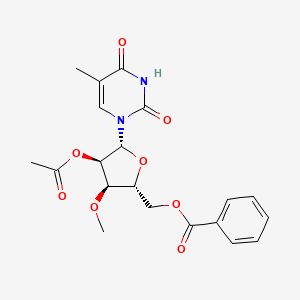![molecular formula C5H10ClFN2 B13904985 (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride](/img/structure/B13904985.png)
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is a chemical compound with the molecular formula C5H10ClFN2. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and stability. The addition of a fluorine atom and a hydrazine group to this structure enhances its chemical properties, making it a valuable compound in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride typically involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane structure. One practical and scalable approach involves the strain-release addition of carbenes to bicyclo[1.1.0]butanes . This method has been developed after extensive trials and is known for its efficiency and scalability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques allows for the efficient production of this compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine group, leading to the formation of amines.
Substitution: The fluorine atom can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it valuable in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride exerts its effects involves interactions with specific molecular targets. The fluorine atom can influence the acidity and basicity of neighboring functional groups, while the hydrazine group can participate in various chemical reactions. These interactions can affect the compound’s biological activity and its ability to bind to specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Trifluoromethyl-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride: Similar in structure but with a trifluoromethyl group instead of a single fluorine atom.
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride: Contains a methanamine group instead of a hydrazine group.
Uniqueness
(3-Fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride is unique due to its specific combination of a fluorine atom and a hydrazine group. This combination provides distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C5H10ClFN2 |
|---|---|
Poids moléculaire |
152.60 g/mol |
Nom IUPAC |
(3-fluoro-1-bicyclo[1.1.1]pentanyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H9FN2.ClH/c6-4-1-5(2-4,3-4)8-7;/h8H,1-3,7H2;1H |
Clé InChI |
BEBCCCMEAAXRSN-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8R)-8-vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride](/img/structure/B13904905.png)


![N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide](/img/structure/B13904928.png)
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl N-(2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B13904940.png)







![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
